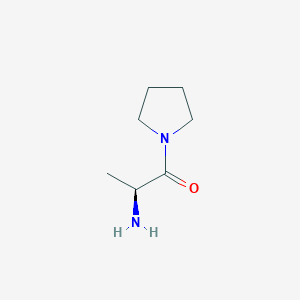

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one” is a synthetic cathinone . Synthetic cathinones are normally present as white or off-white powders .

Molecular Structure Analysis

The molecular structure of “(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one” is represented by the linear formula C7H13NO2 .Physical And Chemical Properties Analysis

“(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one” is a liquid at room temperature . Its molecular weight is 143.19 .Aplicaciones Científicas De Investigación

1. Synthesis of Key Intermediates in Drug Development

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one has been utilized in the synthesis of chiral β-hydroxy-α-amino acids, which are key intermediates in the development of pharmaceuticals. Efficient processes using recombinant E. coli fermentation were developed to produce enzymes catalyzing these reactions, leading to high purity and yield of the target compounds (Goldberg et al., 2015).

2. Development of DNase I Inhibitors

Research on derivatives of 1-(pyrrolidin-2-yl)propan-2-one has shown potential in developing inhibitors for Deoxyribonuclease I (DNase I). These compounds exhibit inhibitory properties and have been proposed for the discovery of new active DNase I inhibitors (Ilić et al., 2021).

3. Ligand Design and Metal Complexation

This compound has been involved in the preparation of tetradentate ligands, leading to the formation of complexes with metals like cadmium. These complexes have potential applications in coordination chemistry and material science (Hakimi et al., 2013).

4. CCR5 Antagonists for Anti-HIV Activity

3-(pyrrolidin-1-yl)propionic acid analogs have been synthesized to create CCR5 antagonists with potent anti-HIV activity. These analogs demonstrated high affinity for the CCR5 receptor, contributing to advancements in HIV treatment research (Lynch et al., 2003).

5. Synthesis of Pyrrolidine Derivatives

The synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives has been explored for potential antiarrhythmic and antihypertensive effects, highlighting the compound's role in medicinal chemistry (Malawska et al., 2002).

6. Antimicrobial and Antitubercular Studies

Novel 6-substituted (pyrrolidin-1-yl)-2(1H)-pyridinones have been synthesized and evaluated for their antimicrobial and antitubercular activities, contributing to the development of new therapeutic agents (Patel et al., 2011).

7. Nucleophilic Phosphine-Catalyzed Reactions

The compound has been used in nucleophilic phosphine-catalyzed intramolecular Michael reactions to construct functionalized pyrrolidine rings. This application is significant in synthetic organic chemistry (En et al., 2014).

8. Conformational Analyses in Different Environments

Conformational analyses of derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol have been conducted to understand their behavior in various environments. This research is relevant for understanding the structural dynamics of related compounds (Nitek et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBVTDXOGUNDHC-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464286 |

Source

|

| Record name | (2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one | |

CAS RN |

56384-04-4 |

Source

|

| Record name | (2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.